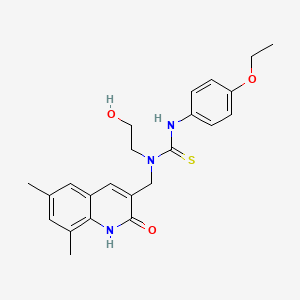
beta-Glucuronidase-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Glucuronidase-IN-1 is a potent and selective inhibitor of the enzyme beta-glucuronidase. Beta-glucuronidase is a lysosomal enzyme that catalyzes the hydrolysis of beta-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans, such as heparan sulfate . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota . Inhibitors of beta-glucuronidase, like this compound, are of significant interest due to their potential therapeutic applications in various diseases, including cancer and liver diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Glucuronidase-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This step often involves reactions such as halogenation, nitration, and sulfonation.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Key considerations in industrial production include:
Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Catalysts: Using appropriate catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing large-scale purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Beta-Glucuronidase-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often to modify the compound’s activity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, nitrates, and sulfonates are frequently used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities.
Applications De Recherche Scientifique
Beta-Glucuronidase-IN-1 has a wide range of scientific research applications, including:
Mécanisme D'action
Beta-Glucuronidase-IN-1 exerts its effects by selectively inhibiting the enzyme beta-glucuronidase. The mechanism involves binding to the active site of the enzyme, thereby preventing it from catalyzing the hydrolysis of beta-D-glucuronic acid residues . Key molecular targets and pathways involved include:
Comparaison Avec Des Composés Similaires
Beta-Glucuronidase-IN-1 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:
Beta-Glucuronidase-IN-2: Another inhibitor with a different core structure but similar inhibitory activity.
Beta-Glucuronidase-IN-3: A less potent inhibitor with a broader range of activity against other glycosidases.
Beta-Glucuronidase-IN-4: A compound with similar potency but different pharmacokinetic properties.
These comparisons highlight the uniqueness of this compound in terms of its selectivity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H27N3O3S |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
1-[(6,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-ethoxyphenyl)-1-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C23H27N3O3S/c1-4-29-20-7-5-19(6-8-20)24-23(30)26(9-10-27)14-18-13-17-12-15(2)11-16(3)21(17)25-22(18)28/h5-8,11-13,27H,4,9-10,14H2,1-3H3,(H,24,30)(H,25,28) |
Clé InChI |
PSKUPWXOVUAUJD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=S)N(CCO)CC2=CC3=CC(=CC(=C3NC2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


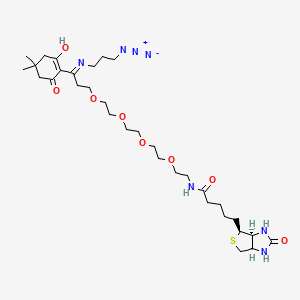
![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[(2S)-2-amino-3-(1-methylindol-3-yl)propanoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B15073340.png)
![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B15073344.png)
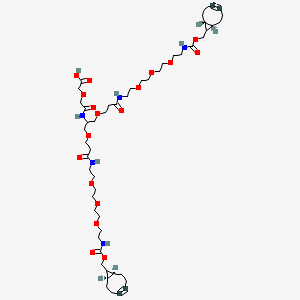
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(chloromethyl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15073350.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B15073357.png)
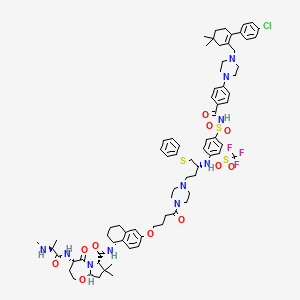
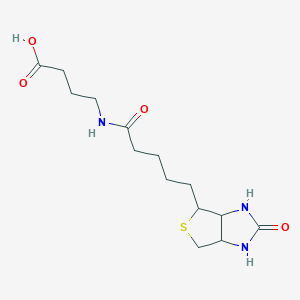
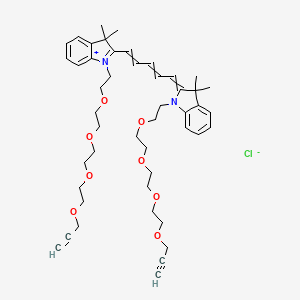
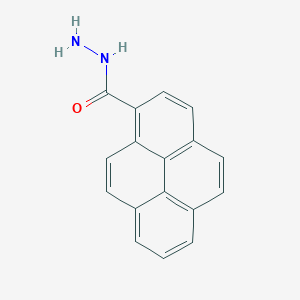
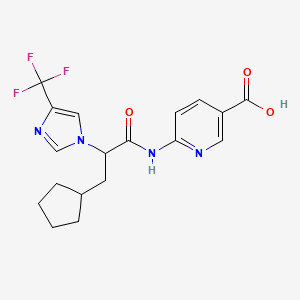
![2-[4-[5-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-2,4-dimethylbenzoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B15073405.png)
![5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride](/img/structure/B15073413.png)
![4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid](/img/structure/B15073419.png)
